molecular formula C16H16O3 B7962897 Methyl 3-methoxy-5-(4-methylphenyl)benzoate

Methyl 3-methoxy-5-(4-methylphenyl)benzoate

Cat. No.: B7962897
M. Wt: 256.30 g/mol
InChI Key: AYLFBWHKCGNKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-5-(4-methylphenyl)benzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, featuring a methoxy group and a methylphenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-(4-methylphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-methoxy-5-(4-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-(4-methylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: 3-methoxy-5-(4-methylphenyl)benzoic acid.

    Reduction: 3-methoxy-5-(4-methylphenyl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-methoxy-5-(4-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-methoxy-5-(4-methylphenyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-methylphenyl benzoate
  • 4-methoxyphenyl benzoate

Comparison

Methyl 3-methoxy-5-(4-methylphenyl)benzoate is unique due to the presence of both a methoxy group and a methylphenyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-methoxy-5-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)13-8-14(16(17)19-3)10-15(9-13)18-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFBWHKCGNKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.